molecular formula C21H20ClN5O6 B2528412 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1052607-09-6

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2528412
CAS RN: 1052607-09-6
M. Wt: 473.87
InChI Key: SSZSQADPQIBHMC-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O6 and its molecular weight is 473.87. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

Compounds similar to the given chemical structure have been utilized in the radiosynthesis of herbicides and safeners, indicating their potential in tracing and understanding the metabolism and mode of action of agrichemicals (Latli & Casida, 1995).

Antimicrobial Activities

Triazole derivatives have shown significant antimicrobial activities, suggesting the potential use of the given compound in developing new antimicrobial agents. Such studies are pivotal in identifying novel treatments against resistant strains of microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has been explored for their anti-inflammatory and analgesic properties. This indicates the relevance of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activities

Compounds with triazole moieties have been investigated for their anticancer activities. The structure-activity relationship studies of these compounds can guide the design of new anticancer drugs, highlighting the importance of chemical synthesis in drug discovery (Liu et al., 2017).

Enzyme Inhibition Studies

The inhibition of enzymes such as cholinesterases by triazole derivatives points towards their potential in treating diseases associated with neurotransmitter dysregulation. These studies are crucial for developing drugs for neurological disorders (Riaz et al., 2020).

Corrosion Inhibition

Triazole derivatives have also been studied for their role in corrosion inhibition, which is vital in protecting metals and alloys in industrial applications. Understanding the interactions of these compounds with metal surfaces can lead to the development of more effective corrosion inhibitors (Li et al., 2007).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in the function of these targets. The presence of the 1,2,3-triazole group suggests that it may bind to its targets via hydrogen bonding or other types of interactions .

Result of Action

Based on its structure, it may cause changes in the activity of its targets, leading to alterations in cellular functions .

properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O6/c1-31-14-7-5-12(9-13(14)22)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-11-4-6-15(32-2)16(8-11)33-3/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZSQADPQIBHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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